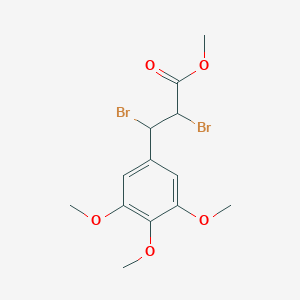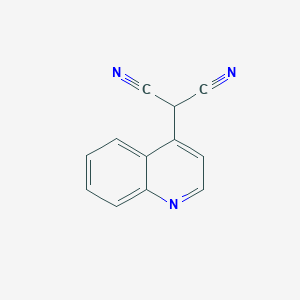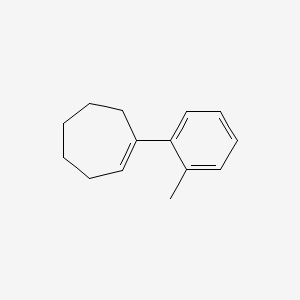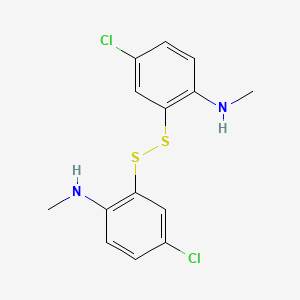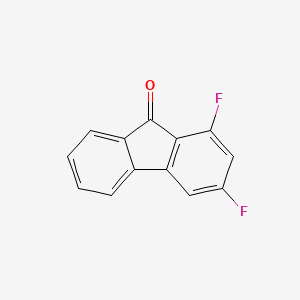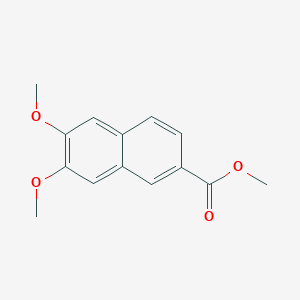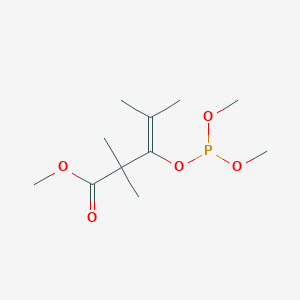
Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate: is a chemical compound characterized by its unique structure, which includes a phosphanyloxy group and a trimethylpent-3-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate typically involves the reaction of 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: The phosphanyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonate derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphanyloxy compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphanyloxy group plays a crucial role in its reactivity and binding affinity. The pathways involved include phosphorylation and dephosphorylation processes, which are essential in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoic acid
- Ethyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate
- Propyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate
Comparison: Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its analogs, this compound exhibits distinct properties that make it suitable for particular applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
14261-54-2 |
|---|---|
Molekularformel |
C11H21O5P |
Molekulargewicht |
264.25 g/mol |
IUPAC-Name |
methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate |
InChI |
InChI=1S/C11H21O5P/c1-8(2)9(16-17(14-6)15-7)11(3,4)10(12)13-5/h1-7H3 |
InChI-Schlüssel |
ALYFPOBFLRCMTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(C)(C)C(=O)OC)OP(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
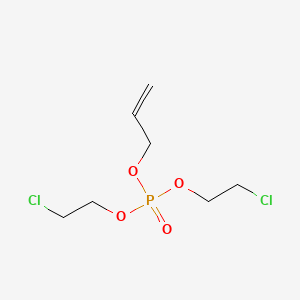
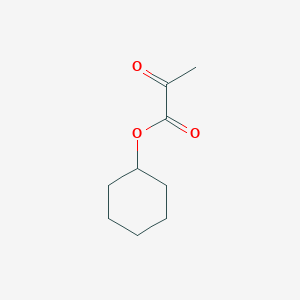
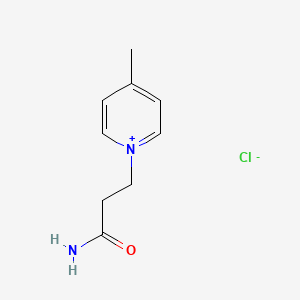
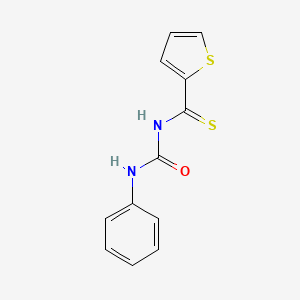
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)

